1-Phenoxy-3-pyridin-2-ylsulfanylpropan-2-ol
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Overview
Description
1-Phenoxy-3-pyridin-2-ylsulfanylpropan-2-ol is an organic compound that features a phenoxy group, a pyridinyl group, and a sulfanylpropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-3-pyridin-2-ylsulfanylpropan-2-ol typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where phenol reacts with an appropriate halide.
Introduction of the Pyridinyl Group: The pyridinyl group is often introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a pyridinylboronic acid with a halide.
Formation of the Sulfanylpropanol Moiety: This step involves the reaction of a thiol with an epoxide or a halohydrin to form the sulfanylpropanol structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Phenoxy-3-pyridin-2-ylsulfanylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinyl group can be reduced under specific conditions to form piperidine derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Brominated or nitrated phenoxy derivatives.
Scientific Research Applications
1-Phenoxy-3-pyridin-2-ylsulfanylpropan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Phenoxy-3-pyridin-2-ylsulfanylpropan-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: Known for its potential as a triple reuptake inhibitor, affecting serotonin, norepinephrine, and dopamine transporters.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds exhibit a wide range of pharmacological activities, including anti-fibrotic properties.
Uniqueness
1-Phenoxy-3-pyridin-2-ylsulfanylpropan-2-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-phenoxy-3-pyridin-2-ylsulfanylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-12(10-17-13-6-2-1-3-7-13)11-18-14-8-4-5-9-15-14/h1-9,12,16H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFPTCVZSLBVBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CSC2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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